2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid
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Overview
Description
. This compound is characterized by its unique molecular structure, which includes a chloro-substituted cyclohexene ring and an amino benzoic acid moiety.
Scientific Research Applications
2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
The primary target of 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid is p-hydroxyphenylpyruvatedioxygenase (HPPD) . HPPD is an enzyme present in plants and plays a crucial role in the catabolism of tyrosine, a type of amino acid .
Mode of Action
This compound belongs to the triketone class of herbicides . Its mode of action is the inhibition of HPPD . By inhibiting HPPD, it prevents the breakdown of tyrosine, thereby disrupting the normal metabolic processes in plants .
Biochemical Pathways
The inhibition of HPPD affects the tyrosine catabolism pathway . This disruption can lead to a deficiency in the molecules that plants need for their growth and development, which are normally produced from the components of tyrosine .
Result of Action
The result of the action of this compound is the bleaching of plants . This is due to the disruption of the tyrosine catabolism pathway, which leads to a deficiency in the molecules necessary for plant growth and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid typically involves the reaction of an acid chloride with an amine. For example, a solution of acid chloride can be slowly added to a slurry of the amine in acetonitrile, followed by stirring for an hour . The reaction mass is then acidified with hydrochloric acid and extracted with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis, sourcing, and procurement of the necessary raw materials. Companies like ChemScene provide in-stock or backordered impurities and bulk manufacturing services for this compound .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group in the cyclohexene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(2-Chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid include other chloro-substituted cyclohexene derivatives and amino benzoic acid derivatives. Examples include:
- This compound analogs with different substituents on the cyclohexene ring.
- Amino benzoic acid derivatives with various functional groups attached to the benzene ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chloro-substituted cyclohexene ring and an amino benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-chloro-3-oxocyclohexen-1-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c14-12-10(6-3-7-11(12)16)15-9-5-2-1-4-8(9)13(17)18/h1-2,4-5,15H,3,6-7H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBETOJGFRLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)Cl)NC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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